3-(2-ethylpiperidine-1-carbonyl)-N-(2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
3-(2-ethylpiperidine-1-carbonyl)-N-(2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: This step involves the coupling of the naphthyridine core with 2-ethylpiperidine-1-carbonyl chloride under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using 2-methoxyaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylpiperidine-1-carbonyl)-N-(2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-ethylpiperidine-1-carbonyl)-N-(2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Used in the study of biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry and material science.
Pinacol Boronic Esters: Used as building blocks in organic synthesis and known for their versatility.
Uniqueness
3-(2-ethylpiperidine-1-carbonyl)-N-(2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its naphthyridine core is particularly noteworthy for its potential in drug development and biological research.
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-17-9-7-8-14-28(17)24(29)19-15-25-23-18(13-12-16(2)26-23)22(19)27-20-10-5-6-11-21(20)30-3/h5-6,10-13,15,17H,4,7-9,14H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBCXINATFVQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4OC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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